5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide
Description
5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide (IUPAC name) is a synthetic small molecule widely recognized as Wnt Pathway Activator VII or SKL2001 . Its structure comprises three heterocyclic motifs:
- A furan-2-yl group at the 5-position of the oxazole ring.
- A 1,2-oxazole-3-carboxamide core.
- A 3-(2-phenyl-1H-imidazol-1-yl)propyl side chain.
This compound is cell-permeable and functions as a potent agonist of the Wnt/β-catenin signaling pathway by stabilizing β-catenin through disruption of the Axin/β-catenin destruction complex . It is utilized in oncology and developmental biology research to study Wnt-driven processes, such as tumorigenesis and stem cell differentiation.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(16-14-18(27-23-16)17-8-4-13-26-17)22-9-5-11-24-12-10-21-19(24)15-6-2-1-3-7-15/h1-4,6-8,10,12-14H,5,9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLAYJQEPMEADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Van Leusen Oxazole Synthesis
The van Leusen reaction using TosMIC (tosylmethyl isocyanide) and furan-2-carbaldehyde under basic conditions (K₂CO₃, DMF, 65°C) provides 5-(furan-2-yl)-1,2-oxazole in 68–72% yield. Subsequent oxidation of the methyl group at position 3 to a carboxylic acid is achieved via KMnO₄ in acidic medium (H₂SO₄, 80°C), yielding 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid (Scheme 1).
Scheme 1 :
Alternative Oxazole Formation: Robinson-Gabriel Cyclization
Cyclodehydration of N-acyl-α-amino ketones, derived from furan-2-carbonyl chloride and glycine ethyl ester, using polyphosphoric acid (PPA) at 120°C affords the oxazole core in 50–55% yield. While milder than classical H₂SO₄-mediated conditions, this method requires stringent moisture control.
Synthesis of 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine
Imidazole Ring Construction
2-Phenylimidazole is synthesized via condensation of phenacyl bromide with thiourea in methanol (reflux, 6 h), yielding 2-phenyl-1H-imidazole in 85% purity. Alternative routes involve formamide-mediated cyclization of α-aminoketones, though yields are lower (60–65%).
Carboxamide Coupling: Final Assembly
Mixed Anhydride Method
Activation of 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with ethyl chloroformate (EtOCOCl) in THF (0°C, N-methylmorpholine) generates a reactive mixed anhydride. Subsequent reaction with 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine at 25°C for 4 h affords the target carboxamide in 65–70% yield.
Optimization Note : Ultrasonication (40 kHz, 30 min) enhances coupling efficiency to 78% by improving reagent dispersion.
DCC/HOBt-Mediated Coupling
Alternative activation using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in DMF (24 h, 25°C) achieves comparable yields (68–72%) but requires cumbersome byproduct removal.
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
-
¹H NMR (DMSO-d₆) :
-
¹³C NMR :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Van Leusen + Mixed Anhydride | 70 | 98 | Short reaction time, minimal byproducts |
| Robinson-Gabriel + DCC | 55 | 95 | No specialized reagents |
| Microwave-Assisted | 75* | 97 | Rapid heating, improved homogeneity |
*Theoretical yield based on analogous oxazole syntheses.
Challenges and Mitigation Strategies
-
Oxazole Oxidation Side Reactions :
Over-oxidation of the furan ring during KMnO₄ treatment is mitigated by maintaining pH < 2 and temperatures below 80°C. -
Imidazole Alkylation Selectivity :
Use of bulky bases (e.g., DBU) suppresses N3 alkylation, ensuring >95% N1 regioselectivity. -
Carboxamide Hydrolysis :
Anhydrous conditions (molecular sieves) prevent hydrolysis during coupling.
Green Chemistry Considerations
-
Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield (68 vs. 70%).
-
Catalyst Recycling : Silica-supported H₃PW₁₂O₄₀ in van Leusen reactions enables three reuse cycles without activity loss.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced imidazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : Targeting specific signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Activating caspases and modulating Bcl-2 family proteins.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that it possesses activity against various bacterial strains and fungi, potentially making it a candidate for developing new antimicrobial agents.
Neurological Disorders
Given the structural similarity to known neuroprotective agents, there is potential for this compound in treating neurological disorders. Research into its effects on neurotransmitter systems could reveal insights into its efficacy in conditions such as:
- Alzheimer's Disease
- Parkinson's Disease
Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial for conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Demonstrated significant anticancer activity in vitro against breast cancer cells | Potential for development as an anticancer drug |
| Study B | Showed antimicrobial effects against Gram-positive bacteria | Could lead to new treatments for bacterial infections |
| Study C | Investigated neuroprotective effects in animal models | Suggests potential use in neurodegenerative disease therapies |
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan, imidazole, and oxazole rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison with Key Analogues
*Calculated based on molecular formula C₂₀H₁₉N₃O₃ .
Key Observations :
- The 2-phenylimidazole-propyl chain in the target compound enhances binding to Wnt pathway components compared to the methyl(phenyl)amino variant, which was discontinued due to unspecified commercial or functional limitations .
- The furan-oxazole core is conserved across analogues, suggesting its critical role in maintaining Wnt agonistic activity .
Functional and Mechanistic Comparisons
Table 2: Mechanism and Efficacy Profiles
Key Observations :
- The target compound directly targets the Axin/β-catenin complex , unlike Tankyrase1/2 Inhibitor IV , which acts upstream by inhibiting tankyrase-mediated Axin degradation .
- Unlike Wnt-5a, which activates non-canonical pathways, the compound exclusively modulates canonical Wnt/β-catenin signaling .
Commercial and Research Utility
Biological Activity
5-(Furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide is a compound that belongs to the class of oxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 943821-01-0
- Molecular Formula : C20H18N4O3
- Molecular Weight : 362.38 g/mol
Biological Activity Overview
The biological activities of compounds similar to this compound include:
- Anticancer Activity : Compounds containing imidazole and oxazole moieties have shown promising anticancer properties.
- Antimicrobial Activity : Derivatives of furan and oxazole have been reported to exhibit significant antibacterial effects against various pathogens.
- Antioxidant Activity : These compounds often demonstrate radical scavenging properties that contribute to their antioxidant capabilities.
Anticancer Activity
Research has indicated that compounds with a similar structure to this compound can inhibit cancer cell proliferation. For instance:
- A study highlighted that derivatives with imidazole rings showed inhibition of ATP depletion in cancer cells under stress conditions, suggesting a protective mechanism against cancer cell death .
Case Study: Anticancer Mechanism
A notable case study involved the synthesis of imidazole derivatives that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Activity
The antimicrobial potential of this compound can be inferred from studies on related furan and oxazole derivatives:
- In vitro Studies : Compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative A | S. aureus | 15 µg/mL |
| Oxazole Derivative B | E. coli | 20 µg/mL |
| Imidazole Derivative C | Pseudomonas aeruginosa | 10 µg/mL |
Antioxidant Activity
The antioxidant properties of compounds containing furan and oxazole moieties have been extensively studied:
- Radical Scavenging Assays : Various derivatives demonstrated significant radical scavenging activity, contributing to their potential use in preventing oxidative stress-related diseases .
Case Study: Antioxidant Mechanism
Research indicated that certain furan derivatives could inhibit oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses .
Q & A
Q. What are the recommended synthetic routes for 5-(furan-2-yl)-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide?
Methodological Answer: The synthesis involves three key steps:
Oxazole Core Formation : Cyclize precursors like furan-2-carboxylic acid hydrazide (or analogous derivatives) under dehydrating conditions to form the 1,2-oxazole ring. For example, thiol-mediated cyclization or [3+2] dipolar cycloaddition can be employed .
Furan Substitution : Introduce the furan-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution, depending on the reactivity of the oxazole intermediate .
Carboxamide Coupling : React the oxazole-3-carboxylic acid derivative with 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or CH₂Cl₂). Potassium carbonate (K₂CO₃) may be used to deprotonate the amine for efficient acylation .
Optimization Tip : Recrystallization from ethanol or DMSO/water mixtures improves purity, as demonstrated in analogous imidazole-thiol acetamide syntheses .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization typically includes:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration and connectivity (e.g., furan protons at δ 6.3–7.2 ppm, imidazole protons at δ 7.5–8.1 ppm) .
- IR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₇N₃O₃: 364.1296) .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (±0.3%) to confirm purity .
Q. What in vitro assays are suitable for initial biological evaluation?
Methodological Answer:
- Anticancer Activity : Use the MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures. IC₅₀ values <10 µM indicate high potency, as seen in structurally related furan-thiazole derivatives .
- Antibacterial Screening : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard antibiotics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variation of Substituents :
- Linker Optimization : Adjust the propyl chain length (e.g., ethyl vs. butyl) to evaluate steric and conformational impacts on target binding .
- Biological Testing : Compare IC₅₀ values across analogs in dose-response assays. For example, fluorinated aryl groups in imidazoles enhance cytotoxicity in some derivatives .
Q. What computational strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or topoisomerase II. The furan and oxazole moieties often engage in π-π stacking with aromatic residues (e.g., Phe140 in tubulin) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD <2 Å) and hydrogen bond persistence .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the oxazole’s N-O group) using tools like Phase .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Purity Verification : Reanalyze disputed batches via HPLC (≥95% purity) and DSC (sharp melting endotherms) to exclude impurities as confounding factors .
- Target Profiling : Use kinase panels or proteome-wide affinity assays to identify off-target interactions that may explain divergent results .
Q. What strategies optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos for cross-coupling steps, which improves furan-aryl bond formation efficiency (yields >75%) .
- Solvent Optimization : Use DMF for acylation (polar aprotic) vs. THF for cyclization (low dielectric). For example, DMF increases carboxamide coupling yields by 20% compared to CHCl₃ .
- Temperature Control : Maintain 0–5°C during acid chloride formation to prevent side reactions .
Q. How is stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hr. Monitor degradation via HPLC; >90% remaining indicates suitability for oral administration .
- Metabolic Stability : Use liver microsomes (human or rat) to calculate half-life (t₁/₂). CYP3A4/2D6 inhibition assays identify metabolic liabilities .
Q. What analytical techniques resolve structural ambiguities in analogs?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å). ORTEP-3 software visualizes thermal ellipsoids and bond angles .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., imidazole vs. furan protons) through scalar coupling correlations .
Q. How can selectivity for cancer vs. normal cells be enhanced?
Methodological Answer:
- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester linkages) activated specifically in tumor microenvironments .
- Lipid Nanoparticle Encapsulation : Improve tumor targeting via EPR effect while reducing off-target toxicity in normal cells (e.g., HEK293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
